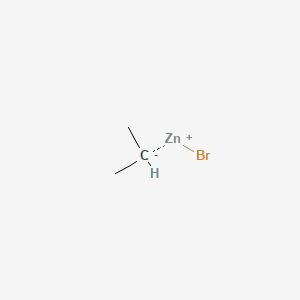

2-Propylzinc bromide, 0.50 M in THF

Vue d'ensemble

Description

2-Propylzinc bromide, 0.50 M in tetrahydrofuran: is an organozinc compound widely used in organic synthesis. It is a solution of 2-propylzinc bromide in tetrahydrofuran, a common solvent in organic chemistry. The compound is known for its reactivity and utility in various chemical reactions, particularly in cross-coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Propylzinc bromide can be synthesized through the reaction of 2-propyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:

2-Propyl bromide+Zinc→2-Propylzinc bromide

Industrial Production Methods: In industrial settings, the production of 2-propylzinc bromide involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Negishi Coupling

2-Propylzinc bromide participates in palladium-catalyzed Negishi couplings with aryl halides to form alkyl-aryl bonds. A study by Han and Buchwald demonstrated high selectivity for secondary alkyl coupling products using a CPhos ligand system :

Key Findings:

-

Catalyst System: Pd(OAc)₂ with CPhos ligand achieved >20:1 selectivity for branched (i-Pr) vs. linear (n-Pr) products.

-

Substrate Scope: Effective with electron-deficient and ortho-substituted aryl bromides/chlorides (Table 1).

-

Reaction Conditions: Ambient temperature in THF/toluene mixtures.

Table 1: Negishi Coupling Performance with Selected Aryl Halides

| Aryl Halide | Yield (%) | i-Pr : n-Pr Ratio |

|---|---|---|

| 4-CN-C₆H₄Br | 87 | 59:1 |

| 2-CO₂Me-C₆H₄Br | 91 | 37:1 |

| 5-Bromoindole | 96 | 58:1 |

This ligand system suppresses β-hydride elimination, favoring reductive elimination pathways .

Nickel-Catalyzed Dehalogenation

2-Propylzinc bromide facilitates dehalogenation of organic halides via a nickel-catalyzed pathway:

-

Oxidative addition of organic halide to Ni(0).

-

Transmetallation with Zn reagent.

-

Reductive elimination to form C–C bonds.

Critical Factors:

-

Solvent Effects: THF stabilizes the organozinc species.

-

Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

Functional Group Compatibility

The reagent tolerates:

Limitations

Applications De Recherche Scientifique

Negishi Coupling

2-Propylzinc bromide is utilized in Negishi coupling reactions, particularly with aryl bromides and chlorides . The Negishi coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, enabling the synthesis of complex organic molecules . Isopropylzinc bromide, prepared via LiCl-assisted zinc insertion into isopropyl bromide, reacts with aryl halides in the presence of a palladium catalyst and a biarylphosphine ligand like CPhos to yield secondary alkyl products with high selectivity .

Grignard and Organozinc Reagent Applications

Organometallic compounds like 2-Propylzinc bromide are used in the formation of new carbon-carbon bonds .

Other Applications

2-Propylzinc Bromide solution is used as reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED .

Handling and Storage

Due to its air sensitivity, 2-Propylzinc bromide must be handled under a dry, protective gas such as argon . It should be stored away from strong bases and oxidizing agents .

Safety Information

Mécanisme D'action

The mechanism of action of 2-propylzinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophilic centers in other molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used. In cross-coupling reactions, for example, 2-propylzinc bromide reacts with electrophiles in the presence of a catalyst to form new carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

- Isopropylzinc bromide

- Diisopropylzinc

- Methylzinc chloride

- Isobutylzinc bromide

- tert-Butylzinc bromide

Comparison: 2-Propylzinc bromide is unique in its specific reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain reactions, such as higher selectivity and efficiency in cross-coupling reactions. Its use in tetrahydrofuran as a solvent also provides specific benefits, including better solubility and stability.

Activité Biologique

2-Propylzinc bromide, a secondary alkylzinc reagent, is commonly utilized in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is of interest not only for its synthetic utility but also for its biological activity, which is an area of growing research. This article reviews the biological activity of 2-Propylzinc bromide, focusing on its mechanisms, applications, and relevant case studies.

- Chemical Formula : C₃H₇BrZn

- Molar Mass : 188.38 g/mol

- Solvent : Tetrahydrofuran (THF)

- Concentration : 0.50 M

2-Propylzinc bromide acts primarily as a nucleophile in various chemical reactions. Its reactivity stems from the presence of the zinc atom, which can facilitate the transfer of alkyl groups to electrophiles in a process that often involves radical intermediates. This property is particularly useful in synthesizing biologically active compounds.

Antidepressant Synthesis

Recent studies have explored the use of 2-Propylzinc bromide in synthesizing antidepressant molecules through metal-catalyzed reactions. For instance, it has been employed in the synthesis of compounds that modulate neurotransmitter levels, potentially providing therapeutic effects for mood disorders .

Anticancer Properties

Research indicates that alkylzinc reagents, including 2-Propylzinc bromide, may exhibit anticancer activity. The mechanism involves the formation of reactive intermediates that can disrupt cellular processes in cancer cells. In vitro studies have shown that derivatives synthesized using this reagent can inhibit tumor cell proliferation .

Case Studies

Toxicology and Safety

While 2-Propylzinc bromide is valuable for its reactivity and biological applications, it poses certain hazards:

Propriétés

IUPAC Name |

bromozinc(1+);propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUATXZETUXBSR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]C.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77047-87-1 | |

| Record name | 77047-87-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.